physicochemical properties of 5-(Oxetan-3-yloxy)pyridine-2-carboxylic acid
physicochemical properties of 5-(Oxetan-3-yloxy)pyridine-2-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 5-(Oxetan-3-yloxy)pyridine-2-carboxylic Acid
Introduction
In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds to optimize physicochemical properties is a cornerstone of successful drug design.[1][2] 5-(Oxetan-3-yloxy)pyridine-2-carboxylic acid is a molecule of significant interest, embodying a contemporary approach to lead optimization. It integrates two key structural motifs: the pyridine-2-carboxylic acid core, a well-established pharmacophore and metal-chelating group, and the 3-substituted oxetane ring.
The oxetane motif, a four-membered cyclic ether, has emerged as a powerful tool for medicinal chemists.[3] It is recognized not merely as a bioisosteric replacement for gem-dimethyl or carbonyl groups, but as a "physicochemical property modulator."[4] Its incorporation is a deliberate strategy to enhance aqueous solubility, improve metabolic stability, and reduce lipophilicity—key factors that govern a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[5][6][7] Specifically, the polar, non-planar nature of the oxetane ring can disrupt undesirable lipophilic interactions and introduce favorable hydrogen bonding capabilities, while its electron-withdrawing character can modulate the basicity of adjacent functional groups.[3][4]
This technical guide provides a comprehensive analysis of the core . We will delve into the theoretical underpinnings of each property, its direct impact on drug development, and present detailed, field-proven experimental protocols for their empirical determination. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this promising molecular scaffold.
Molecular Structure and Predicted Physicochemical Profile
The structure of 5-(Oxetan-3-yloxy)pyridine-2-carboxylic acid features a pyridine ring substituted at the 2-position with a carboxylic acid and at the 5-position with an oxetan-3-yloxy group. Each component contributes distinct characteristics that define the molecule's overall physicochemical behavior.
Caption: Core structural components of the title compound.
A summary of the predicted physicochemical properties is presented below. These values are estimated based on the known characteristics of its constituent functional groups and data from analogous structures, such as picolinic acid.[8][9]
| Property | Predicted Value / Range | Rationale & Significance in Drug Discovery |
| Molecular Formula | C₉H₉NO₄ | Defines the elemental composition. |
| Molecular Weight | 195.17 g/mol [10] | Influences diffusion and transport across membranes. Stays well within "drug-like" space.[11] |
| pKa (Acidic) | 3.0 - 4.0 | The carboxylic acid is the primary acidic site. Its pKa dictates the degree of negative charge at physiological pH (7.4), strongly influencing solubility and interactions with biological targets.[12][13] |
| pKa (Basic) | 1.0 - 2.0 | The pyridine nitrogen is weakly basic. Its basicity is significantly reduced by the electron-withdrawing effects of the adjacent carboxylic acid and the distal oxetanyloxy group.[3] This low basicity minimizes potential off-target effects associated with highly basic centers. |
| logP | 0.5 - 1.5 | This predicted value suggests a balanced character, avoiding excessive lipophilicity which can lead to poor solubility and metabolic liabilities. The polar oxetane and carboxylic acid groups lower the logP relative to a non-substituted pyridine core.[14] |
| Aqueous Solubility | Moderate to High | The presence of multiple hydrogen bond donors/acceptors (oxetane oxygen, ether oxygen, carboxylic acid) and the ionizable carboxylic acid group are expected to confer good aqueous solubility, a critical factor for oral bioavailability.[5][6][15] |
| Melting Point | >200 °C (with decomposition) | High melting points are common for pyridine-carboxylic acids due to strong intermolecular hydrogen bonding and efficient crystal packing, which can impact dissolution rates.[16] |
Ionization Constant (pKa)
Scientific Rationale
The ionization constant (pKa) is arguably one of the most critical physicochemical parameters in drug design.[13] It quantifies the acidity or basicity of a functional group and determines the extent of a molecule's ionization at a given pH.[12] For 5-(Oxetan-3-yloxy)pyridine-2-carboxylic acid, two key pKa values exist: the acidic pKa of the carboxylic acid and the basic pKa of the pyridine nitrogen. This ionization state profoundly impacts solubility, membrane permeability, plasma protein binding, and the nature of the electrostatic interactions with the biological target.[11] A molecule's charge at physiological pH (typically ~7.4) dictates its behavior in the body.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly precise and reliable method for determining pKa values.[17][18] The method involves monitoring pH changes in a solution of the analyte upon the stepwise addition of a titrant (an acid or a base).[12][19]
Methodology
-
System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[19]
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/co-solvent mixture like methanol if solubility is low) to a known concentration, typically between 10⁻³ M and 10⁻⁴ M.[17][18]
-
Ionic Strength Adjustment: Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration, which minimizes fluctuations in activity coefficients.[19]
-
Inert Atmosphere: Purge the sample solution with an inert gas (e.g., nitrogen) for 10-15 minutes before and during the titration. This is a critical step to displace dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of weak bases or acids.[19]
-
Titration: Place the solution in a thermostatted vessel on a magnetic stirrer. Immerse the calibrated pH electrode.
-
To determine the acidic pKa, titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
To determine the basic pKa, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
-
Data Acquisition: Add the titrant in small, precise increments and record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[19] This point can be precisely identified from the inflection point of the first derivative of the titration curve (ΔpH/ΔV).[20]
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP / logD)
Scientific Rationale
Lipophilicity, the affinity of a molecule for a lipid-like (non-polar) environment, is a critical parameter that governs membrane permeability, metabolic pathways, and target binding.[14] It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds like 5-(Oxetan-3-yloxy)pyridine-2-carboxylic acid, the distribution coefficient (logD) is more relevant as it considers the partition of all ionic species at a specific pH. A balanced logD (typically between 1 and 3) is often sought to ensure sufficient permeability for absorption without compromising aqueous solubility.[21] The inclusion of the oxetane ring is a modern strategy to reduce lipophilicity compared to traditional hydrocarbon scaffolds.[3][5]
Experimental Protocol: Shake-Flask Method
The shake-flask method is the gold standard for logP and logD determination due to its direct measurement of partitioning.[21][22]
Methodology
-
Phase Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for logD) and vice-versa by mixing them vigorously for 24 hours and then allowing the phases to separate completely. This ensures that the two phases are in equilibrium before the experiment begins, a self-validating step to prevent volume changes during partitioning.
-
Sample Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble (likely the aqueous buffer for this compound) at a concentration that allows for accurate quantification in both phases after partitioning.
-
Partitioning: In a suitable vessel, combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous buffer containing the compound.
-
Equilibration: Shake the vessel at a constant temperature (e.g., 25 °C) until equilibrium is reached. This can take several hours; 24 hours is a common duration to ensure complete partitioning.[23]
-
Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases. This is a critical step to avoid cross-contamination during sampling.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS.
-
Calculation:
-
Calculate logP (for the neutral species) or logD (at the specific pH) using the formula: logP or logD = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous])
-
Caption: Workflow for thermodynamic aqueous solubility measurement.
Structural Characterization and Stability
Beyond the core physicochemical properties, full characterization requires spectroscopic analysis.
-
NMR Spectroscopy (¹H and ¹³C): Provides unambiguous confirmation of the chemical structure by showing the connectivity and chemical environment of all hydrogen and carbon atoms.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups through their characteristic vibrational frequencies, such as the broad O-H and sharp C=O stretches of the carboxylic acid, and the C-O-C stretches of the ether and oxetane ring. [24][25]* Mass Spectrometry (MS): Determines the exact molecular weight and provides fragmentation patterns that can further support structural elucidation.
A crucial consideration, particularly for this class of compounds, is chemical stability. It has been reported that some oxetane-carboxylic acids can be unstable, undergoing intramolecular isomerization into lactones upon storage or mild heating. [26]Therefore, it is imperative to regularly assess the purity of any sample by analytical methods like HPLC or NMR, especially if it has been stored for an extended period or subjected to heat.
Conclusion
5-(Oxetan-3-yloxy)pyridine-2-carboxylic acid is a molecule designed with modern medicinal chemistry principles in mind. Its architecture suggests a favorable physicochemical profile, characterized by balanced lipophilicity and enhanced aqueous solubility, largely driven by the incorporation of the polar oxetane ring. The low predicted basicity of the pyridine nitrogen is advantageous for minimizing off-target toxicities. While the predicted properties provide a strong foundation for its potential as a drug discovery scaffold, the experimental protocols detailed in this guide for determining pKa, logD, and aqueous solubility are essential for empirical validation. A thorough understanding and experimental confirmation of these core properties are fundamental to advancing such a candidate through the drug development pipeline.
References
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